molecular formula C18H20O3 B3036881 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione CAS No. 400084-56-2

7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione

Cat. No.: B3036881
CAS No.: 400084-56-2
M. Wt: 284.3 g/mol
InChI Key: JRUAAYSVGCPOKN-UHFFFAOYSA-N
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Description

7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in pharmaceuticals and other industries. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione typically involves a multicomponent reaction. One common method includes the condensation of an aromatic aldehyde, dimedone, and malononitrile in the presence of a catalyst. For instance, a mixture of benzaldehyde, dimedone, and malononitrile can be refluxed in ethanol with a catalyst such as glutamic acid . This reaction proceeds under mild conditions and yields the desired chromene derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as magnetic nanoparticles supported on functionalized silica have been explored to facilitate the reaction and allow for easy separation and reuse .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromene derivatives.

    Substitution: Halogenated or alkylated chromene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione involves its interaction with various molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. For instance, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress .

Comparison with Similar Compounds

  • 2-Amino-7,7-dimethyl-4-(4-(trifluoromethyl)phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-Amino-7,7-dimethyl-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran

Comparison: Compared to similar compounds, 7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione is unique due to its specific substitution pattern on the chromene ring. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

7,7-dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-11-4-6-12(7-5-11)13-8-16(20)21-15-10-18(2,3)9-14(19)17(13)15/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUAAYSVGCPOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)CC(C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135043
Record name 4,6,7,8-Tetrahydro-7,7-dimethyl-4-(4-methylphenyl)-2H-1-benzopyran-2,5(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400084-56-2
Record name 4,6,7,8-Tetrahydro-7,7-dimethyl-4-(4-methylphenyl)-2H-1-benzopyran-2,5(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400084-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6,7,8-Tetrahydro-7,7-dimethyl-4-(4-methylphenyl)-2H-1-benzopyran-2,5(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
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7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
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7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
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7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione
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7,7-Dimethyl-4-(4-methylphenyl)-3,4,6,8-tetrahydrochromene-2,5-dione

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